
JB1 trifluoroacetate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JB1 trifluoroacetate salt is a cyclic peptide composed of 12 amino acids. It is an analog of insulin-like growth factor 1 (IGF-1) and acts as an IGF-1 receptor antagonist. This compound is widely used in scientific research due to its ability to inhibit the binding of IGF-1 to its receptor, thereby modulating various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JB1 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the free peptide. The final step involves the formation of the cyclic disulfide bond between the cysteine residues and the addition of trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research .
化学反应分析
Types of Reactions
JB1 trifluoroacetate salt primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).
Disulfide Bond Formation: Oxidizing agents (e.g., iodine, DMSO).
Major Products Formed
The major product formed is the cyclic peptide this compound, characterized by the presence of a disulfide bond between the cysteine residues .
科学研究应用
JB1 trifluoroacetate salt is utilized in various fields of scientific research:
Chemistry: As a model compound for studying peptide synthesis and disulfide bond formation.
Biology: To investigate the role of IGF-1 in cellular processes, including growth, development, and differentiation.
Medicine: In cancer research, this compound is used to study the inhibition of IGF-1 signaling pathways, which are implicated in the proliferation of cancer cells.
Industry: As a reference standard in the development of peptide-based therapeutics and diagnostic tools.
作用机制
JB1 trifluoroacetate salt exerts its effects by binding to the IGF-1 receptor, thereby preventing IGF-1 from interacting with its receptor. This inhibition disrupts the downstream signaling pathways mediated by IGF-1, which are involved in various cellular processes such as growth, proliferation, and survival. The primary molecular targets include the IGF-1 receptor and associated signaling molecules .
相似化合物的比较
Similar Compounds
- TNIIIA2 trifluoroacetate salt
- Gap19 trifluoroacetate salt
- TAT-Gap19 trifluoroacetate salt
Uniqueness
JB1 trifluoroacetate salt is unique due to its specific structure as a cyclic peptide and its role as an IGF-1 receptor antagonist. Unlike other similar compounds, this compound specifically inhibits IGF-1 binding, making it a valuable tool in research focused on IGF-1 signaling pathways .
属性
分子式 |
C55H88N14O15S2 |
|---|---|
分子量 |
1249.5 g/mol |
IUPAC 名称 |
(3S,6S,9S,15S,18S,21S,24R,29R,32S,35S,38S,41S)-24-amino-3,35-bis(4-aminobutyl)-32-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-15,18,38-trimethyl-6-(2-methylpropyl)-2,5,8,14,17,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,13,16,19,22,30,33,36,39-undecazatricyclo[39.3.0.09,13]tetratetracontane-29-carboxylic acid |
InChI |
InChI=1S/C55H88N14O15S2/c1-29(2)24-38-49(77)63-37(13-7-9-21-57)54(82)69-23-11-14-42(69)51(79)60-31(4)45(73)62-36(12-6-8-20-56)47(75)66-40(26-70)50(78)67-41(55(83)84)28-86-85-27-35(58)46(74)64-39(25-33-16-18-34(71)19-17-33)48(76)59-30(3)44(72)61-32(5)53(81)68-22-10-15-43(68)52(80)65-38/h16-19,29-32,35-43,70-71H,6-15,20-28,56-58H2,1-5H3,(H,59,76)(H,60,79)(H,61,72)(H,62,73)(H,63,77)(H,64,74)(H,65,80)(H,66,75)(H,67,78)(H,83,84)/t30-,31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI 键 |
MPUVBZQBFGGAAS-XHGDPFBQSA-N |
手性 SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |
规范 SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


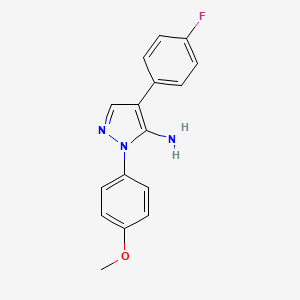

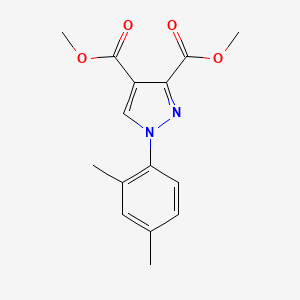

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)

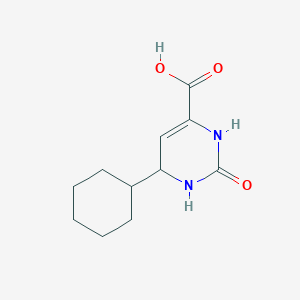


![N'-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12045274.png)
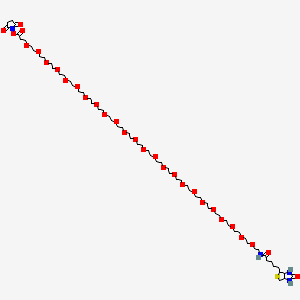
![N-(4-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12045282.png)
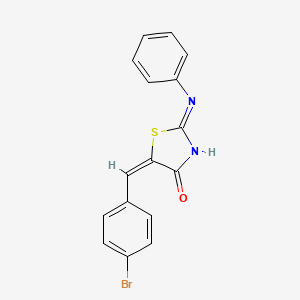
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045304.png)
